molecular formula C10H11ClN2O2 B231531 Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate

Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate

Cat. No. B231531
M. Wt: 226.66 g/mol
InChI Key: ZQFXUKCVSYCSEQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate, also known as Methyl Clomazone, is a chemical compound that belongs to the family of hydrazines. It is widely used in the field of agricultural research as a herbicide due to its ability to selectively control the growth of weeds in crops.

Mechanism of Action

Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative stress. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been found to have a low toxicity to mammals. However, it can cause eye and skin irritation upon contact. The compound is rapidly metabolized and excreted in the urine. In plants, the compound causes chlorosis and necrosis, leading to the death of the plant.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone is a useful tool for studying the biosynthesis of carotenoids in plants. It is a selective herbicide that can be used to control the growth of weeds in crops without harming the crop itself. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone. One area of interest is the development of new formulations that improve the solubility and efficacy of the compound. Another area of interest is the study of the compound's effects on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, research could be conducted on the potential use of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone as a tool for studying the biosynthesis of carotenoids in non-plant organisms.

Synthesis Methods

The synthesis of Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone involves the reaction of 2-chloro-1-phenylethylidene hydrazinecarboxylate with methyl iodide. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The product is obtained in the form of a yellow solid which is further purified by recrystallization.

Scientific Research Applications

Methyl 2-(2-chloro-1-phenylethylidene)hydrazinecarboxylate Clomazone has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as soybean, cotton, and peanuts. The compound has been found to be effective against a wide range of weed species, including both broadleaf and grassy weeds.

properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

methyl N-[(Z)-(2-chloro-1-phenylethylidene)amino]carbamate

InChI

InChI=1S/C10H11ClN2O2/c1-15-10(14)13-12-9(7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14)/b12-9+

InChI Key

ZQFXUKCVSYCSEQ-FMIVXFBMSA-N

Isomeric SMILES

COC(=O)N/N=C(\CCl)/C1=CC=CC=C1

SMILES

COC(=O)NN=C(CCl)C1=CC=CC=C1

Canonical SMILES

COC(=O)NN=C(CCl)C1=CC=CC=C1

Origin of Product

United States

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